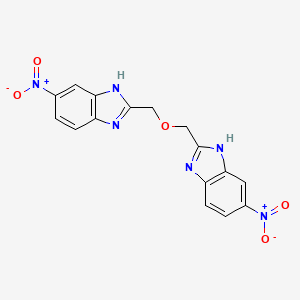

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)

Descripción general

Descripción

VU591 es un compuesto sintético y biológicamente activo conocido por su función como inhibidor selectivo del canal de potasio de la médula externa renal, también conocido como Kir1.1 o KCNJ1. Este compuesto ha captado una atención significativa en la investigación científica debido a su alta selectividad y potencia en la inhibición del canal Kir1.1, lo que lo convierte en una herramienta valiosa para estudiar los canales de iones de potasio y sus roles fisiológicos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de VU591 involucra varios pasos clave, comenzando con la preparación de la estructura central de benzimidazol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del núcleo de benzimidazol: El paso inicial involucra la condensación de o-fenilendiamina con un ácido carboxílico adecuado o su derivado para formar el núcleo de benzimidazol.

Nitración: El núcleo de benzimidazol se nitra luego utilizando un agente nitrante como el ácido nítrico para introducir grupos nitro en posiciones específicas del anillo aromático.

Oxidación y Sustitución: Los pasos posteriores involucran reacciones de oxidación y sustitución para introducir grupos funcionales adicionales, como grupos metoxi y nitro, para lograr la estructura final de VU591

Métodos de Producción Industrial

La producción industrial de VU591 sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

VU591 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Los grupos nitro presentes en VU591 pueden experimentar reducción para formar grupos amino en condiciones específicas.

Hidrólisis: El compuesto puede experimentar hidrólisis en condiciones ácidas o básicas, lo que lleva a la ruptura de enlaces específicos

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y catalizadores metálicos.

Sustitución: Se utilizan reactivos electrófilos como los halógenos y los ácidos sulfónicos.

Hidrólisis: Se emplean soluciones ácidas o básicas para facilitar las reacciones de hidrólisis

Productos Principales Formados

Reducción de Grupos Nitro: Derivados amino de VU591.

Reacciones de Sustitución: Diversos derivados sustituidos dependiendo del reactivo electrófilo utilizado.

Productos de Hidrólisis: Fragmentos escindidos de la molécula original

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), exhibit significant antimicrobial properties. These compounds are effective against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents. The presence of the nitro groups enhances their activity by interfering with microbial DNA synthesis .

Anticancer Potential

Benzimidazole compounds have shown promise in cancer research due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. Studies suggest that 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) may act on specific cellular pathways involved in tumor growth, making it a subject of interest for anticancer drug development .

Analgesic and Antispasmodic Effects

Preliminary studies have indicated that benzimidazole derivatives can exhibit analgesic and antispasmodic activities. While specific data on 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) is limited, the structural similarities with other active compounds suggest potential efficacy in pain management and muscle relaxation .

Toxicity Profile

Toxicological studies are essential to assess the safety profile of this compound. Current findings suggest that while certain benzimidazole derivatives demonstrate low toxicity at therapeutic doses, further investigations are necessary to establish the safety margins for 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) .

Polymeric Composites

The incorporation of benzimidazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure of 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) allows for potential applications in creating advanced materials with improved performance characteristics .

Nanotechnology

Research into nanomaterials has identified benzimidazole compounds as suitable candidates for drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The functionalization of nanoparticles with 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) could enhance targeting capabilities in cancer therapy .

Case Studies

Mecanismo De Acción

VU591 ejerce sus efectos inhibiendo selectivamente el canal de potasio Kir1.1. El compuesto se une a la región del poro del canal, bloqueando el flujo de iones de potasio a través del canal. Esta inhibición interrumpe las funciones fisiológicas normales del canal, como el mantenimiento de la homeostasis de los iones de potasio y la regulación del potencial de membrana. Los objetivos moleculares de VU591 incluyen el canal Kir1.1 y las vías de señalización asociadas involucradas en el transporte de iones de potasio .

Actividad Biológica

2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), with the CAS number 1222810-74-3, is a synthetic compound that belongs to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) is , with a molecular weight of 368.30 g/mol. The structure features two nitro-substituted benzimidazole moieties linked by an oxydimethanediyl group, which may influence its biological interactions and mechanisms of action.

Antitumor Activity

Recent studies have indicated that compounds within the benzimidazole class can exhibit significant antitumor properties. For instance, research has shown that derivatives of benzimidazole can inhibit cell proliferation in various cancer cell lines. In particular:

- In vitro studies : Compounds similar to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) have demonstrated cytotoxic effects against human lung cancer cell lines such as A549 and HCC827. The half-maximal inhibitory concentration (IC50) values reported for related compounds range from to depending on the specific derivative and assay conditions .

Case Study 1: Antitumor Efficacy

A study published in Molecules examined the cytotoxic effects of several nitro-substituted benzimidazole compounds on lung cancer cells. The results indicated that compounds with similar structures to 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition in both 2D and 3D culture systems .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.75 ± 0.19 | 2D |

| HCC827 | 6.26 ± 0.33 | 2D |

| NCI-H358 | 9.31 ± 0.78 | 3D |

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives of benzimidazoles were tested against common pathogens. Although specific data on 2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole) was not available, the general trend showed promising results for similar compounds against Gram-positive and Gram-negative bacteria .

The proposed mechanisms by which benzimidazole derivatives exert their biological effects include:

- Inhibition of DNA synthesis : Some studies suggest that these compounds interfere with nucleic acid synthesis in cancer cells.

- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in malignant cells.

- Disruption of microbial cell walls : Antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis.

Propiedades

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPXNYLXYNRFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657496 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222810-74-3 | |

| Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.